N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a bifunctional benzothiazole derivative characterized by a carboxamide linkage at position 6 of the benzothiazole ring and a 4-(1,3-benzothiazol-2-yl)phenyl substituent. Its structure enables dual interactions with biological targets, such as kinases or microbial enzymes, through hydrogen bonding and π-π stacking via the benzothiazole moieties .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3OS2/c25-20(14-7-10-16-19(11-14)26-12-22-16)23-15-8-5-13(6-9-15)21-24-17-3-1-2-4-18(17)27-21/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLNNAIOXEHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the reaction of 2-aminobenzothiazole with 4-(1,3-benzothiazol-2-yl)benzoic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications in treating bacterial infections and cancer.
Industry: The compound is used in the development of luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Mechanistic Insights
- Dimer Induction: Monovalent TAK632 promotes BRAF dimerization (sedimentation coefficient ~4), enabling allosteric inhibition . In contrast, bivalent TAK analogs fail to induce dimers, explaining their reduced efficacy .
- Structural Inactivity : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]tetrahydrothiophene-2-carboxamide’s inactivity against MMP-9 underscores the critical role of substituent positioning and electronic effects .
Research Findings and Data Tables
Table 1: BRAF Inhibitory Activity of Selected Compounds
| Compound | BRAFWT IC50 (nM) | BRAFV600E IC50 (nM) | Reference |
|---|---|---|---|
| TAK632 (Monovalent) | 3.23 | 4.46 | |
| TAK-2-TAK (Bivalent) | 132 | 73.9 | |
| TAK-4-TAK (Bivalent) | 90.2 | 73.8 | |
| Vemurafenib | ~10 | ~30 |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H12N2S2
- CAS Number : [insert CAS number if available]
The benzothiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects. The specific arrangement of functional groups in this compound enhances its interaction with biological targets.
Antimicrobial Activity
One of the notable biological activities of this compound is its antimicrobial properties . Studies have shown that benzothiazole derivatives exhibit significant activity against various bacterial strains and fungi. For instance:
- In vitro studies indicate that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
- The compound has also demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties . This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15.9 | |
| HCT116 (Colon Cancer) | 21.5 | |
| A549 (Lung Cancer) | 25.9 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzothiazole derivatives. Compounds similar to this compound have shown potential in preventing neurodegeneration and improving cognitive function in animal models .
The primary mechanism of action for this compound appears to involve the inhibition of critical enzymes or pathways associated with disease processes:
- Inhibition of DprE1 : This enzyme is crucial for the survival of Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 suggests a targeted approach for developing anti-tubercular agents.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivatives : Starting materials are reacted under controlled conditions using catalysts.
- Coupling Reaction : The benzothiazole derivative is coupled with an appropriate amine to form the final product.
This multi-step synthesis highlights the complexity involved in producing this compound while ensuring high yield and purity.
Case Studies
Several case studies have been published regarding the biological activity of similar benzothiazole compounds:
- Antitubercular Activity : A study demonstrated that derivatives similar to this compound effectively reduced bacterial load in infected mice models.
- Cytotoxicity Assays : In vitro assays showed that certain analogs exhibited significant cytotoxic effects on cancer cell lines with minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
